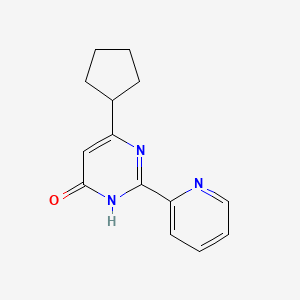![molecular formula C15H16N2O2 B7356380 2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol](/img/structure/B7356380.png)
2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol is a synthetic compound that has been of great interest to the scientific community due to its potential pharmacological properties. This compound is also known as PEP005, and it belongs to the class of compounds known as diterpenes. PEP005 has been found to have anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
PEP005 works by activating protein kinase C (PKC) enzymes. PKC enzymes play a crucial role in cell signaling and are involved in various cellular processes. PEP005 activates PKC enzymes, which leads to the activation of various signaling pathways that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
PEP005 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease inflammation. PEP005 has also been found to have antimicrobial properties and can inhibit the growth of various bacteria and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
PEP005 has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. PEP005 is also stable and can be stored for long periods without degradation. However, there are also some limitations to using PEP005 in laboratory experiments. Its complex synthesis process makes it expensive, and it may not be readily available in some laboratories.
Orientations Futures
There are several future directions for research on PEP005. One area of research is the development of new synthetic methods for producing PEP005 that are more cost-effective and efficient. Another area of research is the development of new applications for PEP005, such as its use in the treatment of viral infections. Finally, further studies are needed to fully understand the mechanism of action of PEP005 and its potential use in the treatment of various diseases.
Méthodes De Synthèse
PEP005 is synthesized by extracting resin from the plant Euphorbia peplus. The resin is then purified and subjected to various chemical reactions to produce PEP005. The synthesis process is complex and involves several steps, including extraction, purification, and chemical modification.
Applications De Recherche Scientifique
PEP005 has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-tumor properties and has been tested in clinical trials for the treatment of skin cancer. PEP005 has also been found to have anti-inflammatory properties and has been tested for the treatment of psoriasis and other inflammatory skin conditions. In addition, PEP005 has been studied for its potential use in the treatment of viral infections.
Propriétés
IUPAC Name |
2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-15-9-12(4-5-14(15)18)8-11(2)13-10-16-6-7-17-13/h4-10,18H,3H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBNORJLKWIQS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C)C2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C)/C2=NC=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-hydroxycyclohexyl)methyl]-4-oxo-3H-quinazoline-2-carboxamide](/img/structure/B7356302.png)
![3-bromo-N-[4-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]pyridine-2-carboxamide](/img/structure/B7356307.png)
![4-cyclopropyl-2-[(1-ethylimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356319.png)
![3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356326.png)


![(1R,2R)-N-(4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)-2-(3-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B7356358.png)
![2-[4-(5-Methyl-1,2-oxazol-4-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B7356363.png)

![3-(2-fluorophenyl)-5-(1H-1,2,4-triazol-5-yl)-6H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7356390.png)
![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)
![2-cycloheptyl-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]acetamide](/img/structure/B7356415.png)